4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid is a chemical compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 g/mol. This compound is classified as an amino acid derivative, specifically an oxoacid, due to the presence of both a carboxylic acid and an amine functional group. The compound's structure features a cyclopropylamino group attached to a butanoic acid skeleton, which also contains a bromophenyl substituent.
The compound can be synthesized from various precursors and is often discussed in the context of pharmaceutical chemistry due to its potential therapeutic applications. It is categorized under the broader class of organic compounds known for their biological activity, particularly in the treatment of metabolic disorders and inflammatory diseases. The compound's structural features suggest it may interact with biological systems via specific receptor pathways, making it of interest in medicinal chemistry.
The synthesis of 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methylidenedihydrofuran-2,5-dione with 4-bromoaniline in an acetone solvent. The reaction proceeds as follows:
This method yields the desired compound with good efficiency, typically around 87% yield based on the initial reactants used .
The molecular structure of 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid features several key components:
The dihedral angles between various functional groups indicate significant steric interactions within the molecule, which can influence its reactivity and biological activity. For instance, the dihedral angle between the mean planes of the bromophenyl ring and the amide group has been reported as approximately 24.8° and 77.1° in different molecular conformations .
The compound can undergo various chemical reactions typical for amino acids and oxoacids:
These reactions are significant for further functionalization or modification of the compound for specific applications in drug development.
The mechanism by which 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid exerts its effects likely involves interaction with specific receptors or enzymes in biological systems. Given its structural characteristics, it may act as an agonist or antagonist at certain G-protein coupled receptors or other enzyme targets involved in metabolic regulation or inflammation.
4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid has potential applications in:
The synthesis of 4-(4-bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid (C₁₃H₁₄BrNO₃; MW 312.16 g/mol) employs convergent strategies to assemble its three key components: the 4-bromophenyl moiety, cyclopropylamine unit, and oxobutanoic acid backbone. Commercial sources confirm the molecular architecture through IUPAC nomenclature and structural identifiers (InChI Key: DJLJVGVRVMHPTM-UHFFFAOYSA-N) [1] [9]. A representative four-step pathway involves:
Table 1: Key Intermediates in Multi-Step Synthesis
Step | Reaction Type | Key Intermediate | Function |
---|---|---|---|
1 | Knoevenagel condensation | (4-Bromophenyl)-propenoic ester | Electron-deficient alkene |
2 | Nucleophilic addition | 3-(4-Bromophenyl)-3-(cyclopropylamino)propanoate | Amine incorporation |
3 | Alkaline hydrolysis | 3-(4-Bromophenyl)-3-(cyclopropylamino)propanoic acid | Carboxylate liberation |
4 | Oxidative decoupling | 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid | Ketone formation |
Alternative routes employ Stork-Danheiser transposition for ketone installation or Suzuki coupling for late-stage bromophenyl introduction when handling sensitive functional groups [7]. Microwave-assisted cyclization (observed in structurally analogous benzodiazepine syntheses) enhances reaction efficiency but requires precise temperature control (80–120°C) to prevent decomposition [8].
Regioselective bromination at the para-position of the phenyl ring is critical for electronic modulation and downstream coupling reactions. Two principal methodologies dominate:
Electrophilic Aromatic Substitution (EAS):
Directed ortho-Lithiation/Bromination:
Table 2: Bromination Method Comparison
Method | Conditions | Regioselectivity | Yield Range | Limitations |
---|---|---|---|---|
EAS | Br₂/FeBr₃, 0–5°C | para:ortho = 17:1 | 70–85% | Polybromination risk |
Oxidative Bromination | KBr/H₂O₂-H₂SO₄, 25°C | para:meta = 25:1 | 65–78% | Acid-sensitive substrates |
Directed Lithiation | n-BuLi, -78°C → Br₂ | >98% ortho, then isomerized | 55–60% (two steps) | Air/moisture sensitivity |
Bromine incorporation precedes ketone formation to avoid competitive enolization or oxidation side reactions. X-ray crystallography of analogues confirms para-bromine positioning critical for crystalline lattice stability [8].
The strained cyclopropane ring necessitates specialized amination protocols to preserve ring integrity while enabling C–N bond formation:
Reductive Amination:
Curtius Rearrangement:
Coupling to the oxobutanoic acid backbone employs peptide-catalyzed amidation:
Palladium-catalyzed C–N coupling enables direct cyclopropane functionalization:
Bromocyclopropane + *tert*-butyl *N*-(4-oxo-4-arylbutanoyl)carbamate Pd₂(dba)₃/Xantphos catalyst Cs₂CO₃ base, toluene, 100°C → 75–82% yield
This method avoids ring-opening but requires anhydrous conditions [7].
Commercial sources report purity variations (90–98%) due to challenges in removing trace impurities:
Table 3: Purification Challenges and Solutions
Impurity Type | Source | Removal Strategy | Analytical Detection |
---|---|---|---|
Bromophenyl regioisomers | Incomplete bromination selectivity | Preparative HPLC (C18, 10% MeCN/H₂O) | HPLC Rt 8.2 vs. 11.5 min |
Hydrolyzed cyclopropane | Acidic reaction conditions | pH-controlled extraction (pH 6.5–7.0) | ¹H NMR δ 1.10–1.25 ppm |
Oxidative dimers | Aerial oxidation during storage | Nitrogen-sparged crystallization | LC-MS m/z 623 [2M+H]⁺ |
Metal catalysts | Pd-coupling residues | Chelating resin treatment | ICP-MS detection |
Yield optimization leverages:
Sigma-Aldrich explicitly notes analytical limitations for rare chemicals: "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity" [3]. This necessitates in-house validation via ¹H NMR (DMSO-d₆: δ 8.2 ppm, br s, COOH; δ 2.9 ppm, m, cyclopropyl-H) and LC-MS (ESI-: m/z 310/312 [M-H]⁻) [9].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2